molecular formula C16H16N4O5 B14947982 7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14947982
M. Wt: 344.32 g/mol
InChI Key: QHRNQGVFQZRDKO-UHFFFAOYSA-N
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Description

7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with a dimethoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with 3-methylxanthine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or interact with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine core with a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C16H16N4O5/c1-19-14-13(15(22)18-16(19)23)20(8-17-14)7-10(21)9-4-5-11(24-2)12(6-9)25-3/h4-6,8H,7H2,1-3H3,(H,18,22,23)

InChI Key

QHRNQGVFQZRDKO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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